Cas no 763877-90-3 (L-Norleucine,5-methyl-, methyl ester)

L-Norleucine,5-methyl-, methyl ester is a modified amino acid derivative with applications in peptide synthesis and biochemical research. The compound features a methyl ester group, enhancing its solubility and reactivity in organic solvents, which is advantageous for coupling reactions in solid-phase peptide synthesis. The 5-methyl substitution on the norleucine backbone introduces steric and hydrophobic properties, making it useful for studying protein structure-function relationships and enzyme-substrate interactions. Its stability under standard laboratory conditions and compatibility with common protecting groups further facilitate its use in complex peptide architectures. This derivative is particularly valuable for researchers exploring non-natural amino acid analogs in medicinal chemistry and bioconjugation.
L-Norleucine,5-methyl-, methyl ester structure
763877-90-3 structure
Product Name:L-Norleucine,5-methyl-, methyl ester
CAS No:763877-90-3
MF:C8H17NO2
MW:159.2260825634
CID:550355
PubChem ID:22859486
Update Time:2025-05-22

L-Norleucine,5-methyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • L-Norleucine,5-methyl-, methyl ester
    • L-Norleucine, 5-methyl-, methyl ester (9CI)
    • methyl (2S)-2-amino-5-methylhexanoate
    • ZCUUVQGLXPIZRL-ZETCQYMHSA-N
    • 763877-90-3
    • Methyl 5-methyl-L-norleucinate
    • (S)-Methyl2-amino-5-methylhexanoate
    • (S)-Methyl 2-amino-5-methylhexanoate
    • DTXSID40628681
    • HLeuOMe
    • Methyl 5-methylnorleucinate
    • SCHEMBL5192805
    • EN300-7738730
    • Inchi: 1S/C8H17NO2/c1-6(2)4-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
    • InChI Key: ZCUUVQGLXPIZRL-ZETCQYMHSA-N
    • SMILES: O(C)C([C@H](CCC(C)C)N)=O

Computed Properties

  • Exact Mass: 159.125928785g/mol
  • Monoisotopic Mass: 159.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52.3Ų

L-Norleucine,5-methyl-, methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7738730-0.05g
methyl (2S)-2-amino-5-methylhexanoate
763877-90-3 95.0%
0.05g
$359.0 2025-02-22
Enamine
EN300-7738730-0.1g
methyl (2S)-2-amino-5-methylhexanoate
763877-90-3 95.0%
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$376.0 2025-02-22
Enamine
EN300-7738730-0.25g
methyl (2S)-2-amino-5-methylhexanoate
763877-90-3 95.0%
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$393.0 2025-02-22
Enamine
EN300-7738730-0.5g
methyl (2S)-2-amino-5-methylhexanoate
763877-90-3 95.0%
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$410.0 2025-02-22
Enamine
EN300-7738730-1.0g
methyl (2S)-2-amino-5-methylhexanoate
763877-90-3 95.0%
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$428.0 2025-02-22
Enamine
EN300-7738730-2.5g
methyl (2S)-2-amino-5-methylhexanoate
763877-90-3 95.0%
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Enamine
EN300-7738730-5.0g
methyl (2S)-2-amino-5-methylhexanoate
763877-90-3 95.0%
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$1240.0 2025-02-22
Enamine
EN300-7738730-10.0g
methyl (2S)-2-amino-5-methylhexanoate
763877-90-3 95.0%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Methyl (S)-2-amino-5-methylhexanoate
763877-90-3 97%
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Additional information on L-Norleucine,5-methyl-, methyl ester

Research Briefing on L-Norleucine,5-methyl-, methyl ester (CAS: 763877-90-3) in Chemical Biology and Pharmaceutical Applications

In recent years, the compound L-Norleucine,5-methyl-, methyl ester (CAS: 763877-90-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This modified amino acid derivative is increasingly being explored for its potential applications in drug discovery, peptide synthesis, and metabolic studies. The unique structural features of this compound, including its methyl ester and 5-methyl modifications on the norleucine backbone, make it a valuable building block for designing novel bioactive molecules.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of L-Norleucine,5-methyl-, methyl ester as a key intermediate in the synthesis of protease inhibitors. The research team demonstrated that incorporation of this modified amino acid into peptide sequences significantly enhanced metabolic stability compared to traditional leucine derivatives. The improved pharmacokinetic properties observed in animal models suggest promising therapeutic potential for this compound class.

Recent advances in synthetic methodology have also focused on optimizing the production of 763877-90-3. A Nature Communications paper from early 2024 reported a novel enzymatic approach for the stereoselective synthesis of this compound, achieving >99% enantiomeric purity with significantly reduced environmental impact compared to traditional chemical methods. This green chemistry breakthrough could facilitate broader adoption of this building block in pharmaceutical manufacturing.

In cancer research, several 2024 preclinical studies have explored derivatives of L-Norleucine,5-methyl-, methyl ester as potential antimetabolites. The modified structure appears to interfere with amino acid transport mechanisms in certain cancer cell lines, leading to selective cytotoxicity. Particularly promising results were observed in pancreatic cancer models, where these compounds showed synergistic effects when combined with standard chemotherapy regimens.

The compound has also found applications in PET tracer development. Researchers at major medical centers have utilized 763877-90-3 as a precursor for radiolabeled amino acid analogs, enabling improved imaging of tumor metabolism. A recent clinical trial (NCT identifier withheld for brevity) demonstrated the safety and efficacy of such tracers in detecting glioblastoma recurrence.

From a structural biology perspective, L-Norleucine,5-methyl-, methyl ester has proven valuable in protein engineering studies. Its incorporation into protein sequences at specific sites has helped researchers better understand the role of hydrophobic interactions in protein folding and stability. This application was highlighted in a 2023 Cell Chemical Biology publication that explored the compound's effects on membrane protein conformation.

Looking forward, the pharmaceutical industry appears poised to increase utilization of 763877-90-3 and related compounds. Several major drug developers have included derivatives of this molecule in their 2024-2025 preclinical pipelines, particularly for metabolic disorders and oncology indications. However, challenges remain in scaling production and fully characterizing the compound's safety profile, which will be important areas for future research.

In conclusion, L-Norleucine,5-methyl-, methyl ester (763877-90-3) represents a versatile and promising compound in modern drug discovery and chemical biology. Its unique properties continue to inspire innovative applications across multiple therapeutic areas, supported by a growing body of peer-reviewed research. As synthetic methods improve and biological understanding deepens, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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